2-(2-Methoxyphenyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72195-25-6 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)quinoline |
InChI |
InChI=1S/C16H13NO/c1-18-16-9-5-3-7-13(16)15-11-10-12-6-2-4-8-14(12)17-15/h2-11H,1H3 |
InChI Key |
JDFCFENIOLRWFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Detailed experimental ¹H-NMR, ¹³C-NMR, and 2D NMR data for 2-(2-Methoxyphenyl)quinoline are not available in the reviewed scientific literature.
Specific infrared absorption frequencies and the corresponding vibrational mode assignments for this compound have not been reported in the searched literature.
The precise experimental mass-to-charge ratio for the molecular ion of this compound, as determined by HRMS, is not documented in the available sources. The molecular formula is C₁₆H₁₃NO, corresponding to a theoretical exact mass of approximately 235.0997 g/mol .
Crystallographic Analysis
A single-crystal X-ray diffraction study for this compound has not been found in the scientific literature. Consequently, crystallographic data such as the crystal system, space group, and unit cell dimensions are unknown.
Without crystallographic data, a specific analysis of the crystal packing and supramolecular interactions, including any potential C-H···N hydrogen bonds or π–π stacking interactions for this compound, cannot be performed.
Computational Approaches to Molecular Structure
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of this compound. These methods allow for a detailed examination of the molecule's preferred conformations and the energetic barriers between them.
Geometry Optimization
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule. chem960.com This process identifies the most stable three-dimensional structure by finding the coordinates on the potential energy surface where the net forces on each atom are zero. For complex molecules like this compound, with multiple rotatable bonds, this process is crucial for identifying the ground-state conformation.
Interactive Data Table: Representative Optimized Geometrical Parameters for Quinoline (B57606) Derivatives (Note: This table is illustrative of the types of data obtained from geometry optimization, based on findings for related quinoline structures. Specific values for this compound are not available in the cited literature.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length (Å) | C-N (quinoline) | ~1.32 - 1.35 |
| Bond Length (Å) | C-C (inter-ring) | ~1.48 - 1.50 |
| Bond Length (Å) | C-O (methoxy) | ~1.36 - 1.38 |
| Bond Angle (°) | C-C-C (phenyl) | ~119 - 121 |
| Bond Angle (°) | C-N-C (quinoline) | ~117 - 119 |
| Bond Angle (°) | C-O-C (methoxy) | ~117 - 118 |
Dihedral Angle Analysis and Molecular Conformation
Computational analysis allows for the precise calculation of this dihedral angle in the optimized, lowest-energy structure. Studies on analogous compounds, such as 2-(2-hydroxyphenyl)quinoline-6-sulfonamide and various 2-arylquinoline-4-carboxylate derivatives, have shown that the dihedral angle between the quinoline system and the attached phenyl ring can vary significantly depending on the nature and position of substituents. nih.govnih.gov For example, in a related compound, 2-methoxyphenyl quinoline-2-carboxylate, DFT calculations revealed a dihedral angle of 72.2(8)° between the quinoline and 2-methoxyphenyl rings in the optimized geometry. mdpi.com It is important to note that the presence of the carboxylate group in this analogue likely introduces steric and electronic effects that would alter the dihedral angle compared to this compound itself. The analysis of this angle is fundamental to understanding the degree of π-π stacking and other non-covalent interactions the molecule can engage in, which are crucial for its behavior in different chemical environments.
Interactive Data Table: Comparison of Dihedral Angles in Related Quinoline Compounds (Note: This table provides context from related molecules, as specific data for this compound was not found in the reviewed sources.)
| Compound | Dihedral Angle (°) (Quinoline/Phenyl) | Method |
| 2-methoxyphenyl quinoline-2-carboxylate | 72.2(8) | DFT Calculation |
| 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | 43.38(5) | X-ray Diffraction |
| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide (Molecule A) | 6.05(15) | X-ray Diffraction |
| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide (Molecule B) | 1.89(13) | X-ray Diffraction |
Computational and Theoretical Investigations of 2 2 Methoxyphenyl Quinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, enabling the study of a molecule's electronic structure and properties. scirp.org DFT methods provide a balance between accuracy and computational cost, making them suitable for analyzing complex organic molecules like quinoline (B57606) derivatives. scirp.org These calculations are used to optimize molecular geometry, determine electronic distribution, and predict spectroscopic and reactivity parameters.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. In quinoline and its derivatives, these orbitals are typically delocalized π-systems. For the parent quinoline molecule, DFT calculations have determined the HOMO, LUMO, and energy gap, which indicate that charge transfer can occur within the molecule, a key factor in its bioactivity. scirp.org
Table 1: Frontier Molecular Orbital Energies for Quinoline (Illustrative Example)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.646 |
| ELUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
Data calculated at the DFT/6-31+G(d,p) level for the parent quinoline molecule, serving as a reference. scirp.org
Theoretical prediction of UV-Visible absorption spectra is a powerful application of computational chemistry, typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the absorption wavelength (λmax), excitation energies, and oscillator strength (f), which corresponds to the intensity of the absorption band. scirp.org
For quinoline derivatives, the main electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions originating from the aromatic system. semanticscholar.org Calculations for the parent quinoline molecule show strong agreement with experimental data, validating the use of this method for predicting the spectra of its derivatives. scirp.org Such studies on related compounds help assign the nature of the observed absorption bands. mdpi.com
Table 2: Predicted Electronic Transitions for Quinoline (Illustrative Example)
| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 308.23 | 4.022 | 0.0021 |
| S0 → S2 | 296.84 | 4.177 | 0.0307 |
| S0 → S3 | 268.51 | 4.617 | 0.1105 |
Data calculated for the parent quinoline molecule. scirp.org
DFT calculations are highly effective for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. nih.gov By calculating the harmonic vibrational wavenumbers, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. nih.gov
For a molecule like 2-(2-Methoxyphenyl)quinoline, the IR spectrum would be characterized by several key regions:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm-1. scispace.com
C=C and C=N stretching: Vibrations from the quinoline ring system are expected in the 1500-1650 cm-1 region.
C-O stretching: The methoxy (B1213986) group (-OCH3) would produce a characteristic C-O stretching band, typically in the 1250-1000 cm-1 range.
Out-of-plane bending: C-H out-of-plane bending vibrations in the aromatic rings give rise to strong bands in the 900-650 cm-1 region, which are diagnostic of the substitution pattern. scispace.com
Theoretical calculations on quinazoline (B50416) derivatives, which are structurally similar, have shown excellent agreement between calculated (B3LYP) and observed wavenumbers. scispace.com
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, color-coded to indicate charge distribution. wolfram.com
Red regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.
Blue regions: Indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.
Green regions: Represent neutral or near-zero potential.
For this compound, the MEP surface is expected to show a region of high negative potential (red) around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. The hydrogen atoms would exhibit positive potential (blue). This mapping is crucial for understanding intermolecular interactions and predicting sites of reactivity. nih.gov
From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived to quantify a molecule's reactivity. rasayanjournal.co.in These quantum chemical parameters provide a quantitative basis for the analysis of chemical behavior.
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ2 / (2η)
High electronegativity indicates a better ability to accept electrons, while high chemical hardness corresponds to lower reactivity. rasayanjournal.co.in The electrophilicity index measures the propensity of a species to accept electrons. These descriptors are invaluable for comparing the reactivity of different molecules within a series. researchgate.net
Table 3: Calculated Reactivity Descriptors for a Sample Quinoline Derivative (Illustrative)
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.95 |
| Electronegativity (χ) | 4.225 |
| Chemical Hardness (η) | 2.275 |
| Electrophilicity Index (ω) | 3.91 |
Values are hypothetical, based on typical ranges for organic molecules, to illustrate the application of these descriptors.
Time-Dependent Density Functional Theory (TD-DFT) Studies
TD-DFT is an extension of ground-state DFT that allows for the investigation of electronic excited states. mdpi.com It has become a standard and reliable method for calculating the electronic absorption spectra of medium to large organic molecules due to its favorable balance of accuracy and computational efficiency. mdpi.com
The primary application of TD-DFT is the prediction of UV-Visible spectra, as detailed in section 4.1.2. By solving the TD-DFT equations, one can obtain the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the spectral bands. semanticscholar.org A detailed analysis of the molecular orbitals involved in each electronic transition allows for their characterization, for instance, as local excitations (LE) or charge-transfer (CT) excitations. semanticscholar.org While no specific TD-DFT studies for this compound have been reported, this methodology remains the most appropriate theoretical tool for accurately predicting its electronic spectrum and understanding its photophysical properties.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process involving the transfer of a proton within the same molecule upon electronic excitation. This process is contingent on the presence of both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group in close proximity within the molecular structure.
For this compound, a classic ESIPT mechanism is not structurally feasible. The molecule consists of a quinoline ring and a methoxyphenyl group. The methoxy group (-OCH₃) does not possess an acidic proton that can be donated. In contrast, computational and experimental studies on analogous compounds such as 2-(2'-hydroxyphenyl)quinoline, which features a hydroxyl (-OH) group instead of a methoxy group, are classic examples of systems that undergo ESIPT. In these molecules, photoexcitation triggers the transfer of the hydroxyl proton to the nitrogen atom of the quinoline ring.
Theoretical investigations into phenol-quinoline compounds demonstrate that the geometry of the intramolecular hydrogen bond is critical for ESIPT to occur. A long distance between the proton donor and acceptor can increase the energy barrier for proton transfer, while a large dihedral angle between the planes of the donor and acceptor groups can lead to non-radiative deactivation pathways after the transfer. mdpi.com
While this compound cannot undergo ESIPT itself, related studies on 5-methoxyquinoline (B23529) show that the methoxy group can influence the molecule's photobasicity. acs.orglmu.edu Such systems can participate in solvent-assisted proton transfer where, upon excitation, the quinoline nitrogen becomes basic enough to abstract a proton from a surrounding protic solvent molecule. acs.orglmu.edu This process, however, is an intermolecular proton transfer rather than an intramolecular one. Computational modeling suggests that for such transfers to occur, a hydrogen-bonding network involving additional solvent molecules is often necessary to stabilize the resulting ions. lmu.edu
Electronic Excitations and Photophysical Properties
The photophysical properties of 2-arylquinolines are dictated by their electronic structure. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), provide significant insights into the nature of their electronic transitions.
The absorption spectra of 2-arylquinoline derivatives are typically characterized by two main bands. nih.gov The first, appearing at shorter wavelengths (higher energy), is attributed to a π → π* transition within the aromatic system. A second, lower-energy band is often assigned to a combination of another π → π* transition and an n → π* transition, which involves the non-bonding electrons of the quinoline's nitrogen atom. nih.gov
The introduction of substituents on the aryl or quinoline rings can significantly modulate these properties. For this compound, the methoxy group acts as an electron-donating group, which can influence the energy levels of the molecular orbitals. Theoretical calculations on related polysubstituted quinolines show that such substitutions affect the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov The electronic distribution shifts from the electron-rich methoxyphenyl ring to the relatively electron-deficient quinoline core upon excitation.
Computational models help in visualizing the orbitals involved in these transitions. Typically, the Highest Occupied Molecular Orbital (HOMO) is located on the more electron-rich parts of the molecule (the aryl substituent), while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the quinoline scaffold. The energy gap between the HOMO and LUMO largely determines the wavelength of the primary absorption band.
| Transition Type | Orbitals Involved | Typical Spectral Region | Description |
|---|---|---|---|
| π → π | HOMO → LUMO | UV (250-350 nm) | High-energy transition involving the delocalized π-system of the quinoline and aryl rings. |
| n → π | n(N) → LUMO | UV-Vis (300-400 nm) | Lower-energy transition involving the non-bonding electrons on the quinoline nitrogen atom. Often overlaps with π → π* transitions. |
Molecular Dynamics Simulations and Kinetic Studies
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. While specific MD studies focusing solely on this compound are not prominent in the literature, the methodology has been extensively applied to other quinoline derivatives to understand their interactions in complex environments, particularly with biological macromolecules. nih.govmdpi.com
In a typical application, MD simulations are used to investigate the stability of a quinoline-based inhibitor when bound to the active site of a target protein. mdpi.com After an initial molecular docking predicts the binding pose, an MD simulation is run for tens to hundreds of nanoseconds. Key parameters are analyzed to assess the stability of the complex:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions. A stable, low-fluctuation RMSD suggests a stable binding complex. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be important for ligand interaction. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which is crucial for binding affinity.
For example, MD simulations of halogenated quinoline derivatives bound to monoamine oxidase (MAO) proteins have been used to confirm the stability of docked poses and provide insight into their inhibitory potential. nih.gov Such studies could theoretically be applied to this compound to explore its potential as a ligand for various biological targets.
Kinetic studies on quinoline derivatives often focus on their synthesis or degradation. For instance, reactive force field (ReaxFF) simulations have been used to model the thermal degradation and hydrogenation of quinoline at very high temperatures, tracking the formation of intermediate products over picoseconds. researchgate.net Such computational kinetic analyses help elucidate reaction mechanisms at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of a series of compounds with their biological activity. Numerous QSAR studies have been conducted on quinoline derivatives to design new molecules with enhanced potency for various therapeutic targets, including anticancer, and antimicrobial agents. rsc.orgnih.gov
These studies involve calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity (e.g., IC₅₀ values). While no QSAR models have been specifically developed with this compound as a primary compound, the findings from studies on 2-arylquinolines provide valuable insights. rsc.org
Key findings from QSAR studies on related quinoline derivatives indicate that certain descriptors are consistently important for biological activity:
Lipophilicity (cLogP): Often shows a strong correlation with anticancer activity. Increased lipophilicity can enhance cell membrane permeability. Studies on 2-arylquinolines have shown that more lipophilic molecules tend to exhibit better cytotoxicity against certain cancer cell lines. rsc.org
Electronic Descriptors: Parameters like the energy of the HOMO and LUMO, and partial charges on atoms, are crucial. They relate to the molecule's ability to participate in charge-transfer and electrostatic interactions with a biological target. nih.gov
Topological and Steric Descriptors: Molecular weight, shape, and surface area influence how well a molecule fits into a binding site.
The methoxy group in this compound would influence these key descriptors by increasing lipophilicity compared to an unsubstituted phenyl ring and by donating electron density, thereby altering the electronic properties of the molecule. These changes would, according to general QSAR models for this class, modulate its predicted biological activity.
| Descriptor Class | Example Descriptor | General Influence on Biological Activity |
|---|---|---|
| Lipophilic | cLogP (Calculated Log P) | Often positively correlated with cell permeability and anticancer activity. rsc.org |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to engage in charge-transfer interactions. |
| Steric | Molecular Weight | Influences binding affinity and specificity; must be within an optimal range. |
| Topological | Wiener Index | Describes molecular branching and compactness, affecting the fit within a receptor pocket. |
Advanced Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
Quinoline (B57606) derivatives are widely recognized for their utility in the fabrication of OLEDs, where they can function as charge-transporting layers, host materials, or fluorescent emitters. nih.gov The introduction of substituents, such as a methoxy (B1213986) group on the phenyl ring, can significantly influence the material's photoluminescent properties. troindia.in
The design of organic molecules for OLEDs is centered on tuning their electronic and optical properties to achieve efficient and stable light emission. For 2-arylquinoline derivatives, the nature and position of substituents on the phenyl ring are critical. The methoxy group (-OCH3) in 2-(2-Methoxyphenyl)quinoline is an electron-donating group. Its ortho position can influence the molecule's conformation due to steric effects, potentially affecting the degree of conjugation between the phenyl and quinoline rings. This, in turn, impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge injection and transport in an OLED device.
Research on related compounds, such as methoxy-substituted 2,4-diphenylquinolines, has demonstrated that the position of the methoxy group significantly alters the photophysical and electronic properties. troindia.in These findings suggest that the ortho-methoxy substitution in this compound could be strategically employed to fine-tune the emission color and quantum yield of OLEDs. troindia.in
The luminescence of 2-arylquinolines is a key feature for their application as fluorescent materials in OLEDs. Studies on analogous compounds provide insight into the expected fluorescent behavior of this compound. For instance, a study on ortho, meta, and para methoxy-substituted 2,4-diphenylquinolines revealed distinct differences in their photoluminescence (PL) spectra. The ortho-substituted derivative exhibited a PL peak at 460 nm in a chloroform (B151607) solution. troindia.in This blue emission is characteristic of many quinoline-based fluorophores.
The position of the methoxy group was found to have a marked effect on the emission wavelength. troindia.in The meta-substituted derivative showed a hypsochromic (blue) shift in its emission compared to the ortho and para isomers. This is attributed to the lowering of the HOMO level, leading to a larger energy gap and, consequently, a blue-shifted emission. troindia.in These results underscore the importance of isomerism in the design of fluorescent materials with specific emission colors.
The photophysical properties of quinoline derivatives are typically characterized by UV-Vis absorption and fluorescence emission spectroscopy. The UV-Vis absorption spectra of quinoline derivatives generally show two main absorption bands related to π-π* and n-π* electronic transitions. scielo.br In polar solvents, the π-π* transition, which is characterized by a large molar absorption coefficient, tends to shift to longer wavelengths (red-shift). scielo.br
For methoxy-substituted 2,4-diphenylquinolines, the position of the methoxy group influences the absorption spectrum. The aromatic C-H vibration stretch is typically observed in the range of 3100-3000 cm⁻¹, while the presence of the methoxy group is indicated by an absorption around 2820 cm⁻¹. troindia.in The following table summarizes the photoluminescent data for ortho, meta, and para methoxy-substituted 2,4-diphenylquinolines in chloroform, which can serve as a reference for the expected properties of this compound.
| Compound | Substitution Position | Photoluminescence (PL) Peak (nm) |
| o-OMe DPQ | ortho | 460 |
| m-OMe DPQ | meta | 485 |
| p-OMe DPQ | para | 490 |
This data is for methoxy-substituted 2,4-diphenylquinoline (B373748) derivatives and is intended to be illustrative of the potential properties of this compound. troindia.in
Photovoltaic Cell Applications (Dye-Sensitized Solar Cells, Polymer Solar Cells)
Quinoline derivatives have also been investigated for their potential in third-generation photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. mdpi.com In these applications, the quinoline moiety can be part of a larger molecular structure that acts as a photosensitizer or a component of a conductive polymer.
In the context of DSSCs, quinoline-based dyes can be designed to have strong absorption in the visible spectrum and appropriate energy levels for efficient electron injection into a semiconductor nanoparticle layer (typically TiO₂). nih.govnih.gov The design often involves a donor-π-acceptor (D-π-A) structure, where the quinoline unit can act as a π-spacer or be part of the donor or acceptor group. Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to predict the performance of novel quinoline-based sensitizers. nih.gov
For polymer solar cells, quinoline units can be incorporated into the backbone of conjugated polymers. These polymers can act as either the donor or acceptor material in a bulk heterojunction active layer. The electronic properties of the quinoline unit can be tuned through chemical modification to optimize the polymer's absorption spectrum and energy levels to match those of the other component in the blend, thereby maximizing the power conversion efficiency.
Fluorescent Chemosensors and Probes
The inherent fluorescence of the quinoline core makes it an excellent platform for the development of fluorescent chemosensors for the detection of ions and small molecules. rsc.orgresearchgate.net These sensors typically consist of a quinoline fluorophore linked to a receptor unit that selectively binds to a specific analyte. This binding event leads to a change in the fluorescence properties of the quinoline, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.
Quinoline-based fluorescent sensors have been successfully developed for the detection of various metal ions, including Zn²⁺. rsc.org For example, a water-soluble quinoline derivative was shown to exhibit a 317-fold fluorescence enhancement upon binding to Zn²⁺ in an aqueous buffer solution. rsc.org
The sensing mechanism of many fluorescent chemosensors is based on photophysical processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). researchgate.net In the case of donor-acceptor molecules, the ICT process is particularly relevant. The quinoline ring can act as an electron acceptor, while a substituent, such as a methoxyphenyl group, can act as an electron donor.
Upon photoexcitation, an electron can be transferred from the donor part of the molecule to the acceptor part, leading to a charge-separated excited state. The emission from this ICT state is often sensitive to the polarity of the surrounding medium. The binding of an analyte to the receptor part of the sensor can modulate the efficiency of the ICT process, thereby causing a change in the fluorescence signal. For instance, the interaction with a cation can stabilize the charge-separated state, leading to a red-shift in the emission spectrum.
Studies on other methoxy-substituted fluorescent molecules have shown that the rotation around single bonds can lead to distinct ICT processes in either twisted or planar excited states. nih.gov This conformational flexibility can result in significant bathochromic shifts in the fluorescence spectra in polar solvents. nih.gov This principle can be applied to the design of quinoline-based sensors where the binding of an analyte restricts or alters the molecular conformation, thus providing a clear sensing signal.
Coordination Chemistry and Ligand Design with 2 2 Methoxyphenyl Quinoline Scaffolds
Design and Synthesis of 2-(2-Methoxyphenyl)quinoline-Based Ligands
The rational design of ligands derived from the this compound scaffold is a cornerstone for developing metal complexes with specific properties. The inherent structural rigidity of the quinoline (B57606) moiety, combined with the potential for functionalization, allows for the creation of ligands with tailored electronic and steric characteristics. A key design strategy involves the introduction of various substituents onto the quinoline and phenyl rings to modulate the ligand's coordination behavior.
The synthesis of these ligands often employs established methodologies for quinoline construction. One common approach is the Povarov reaction, which allows for the assembly of the 2-arylquinoline core. More contemporary methods, such as transition metal-catalyzed C-H activation and annulation strategies, offer efficient and regioselective pathways to functionalized quinoline derivatives. For instance, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a direct route to the quinoline skeleton. Similarly, palladium-catalyzed oxidative annulation of aryl allyl alcohols with anilines has been utilized for the synthesis of 2-substituted quinolines.
Modifications to the core structure are crucial for fine-tuning the ligand's properties. For example, the introduction of a carboxylate group at the 4-position of the quinoline ring enhances the ligand's coordination capability, providing an additional binding site for metal ions. The synthesis of such derivatives can be achieved through multi-step sequences, often starting from isatin. Hybrid ligands incorporating other heterocyclic systems, like 1,2,4-triazine, have also been designed and synthesized to create multi-target inhibitors.
The strategic placement of substituents allows for the control of the ligand's electronic properties. Electron-donating groups can increase the electron density at the coordinating nitrogen atom, potentially strengthening the metal-ligand bond. Conversely, electron-withdrawing groups can decrease this electron density. These electronic effects have a significant impact on the stability and reactivity of the resulting metal complexes.
Formation of Metal Complexes and Chelates
Ligands based on the this compound framework readily form stable complexes with a variety of transition metals. The nitrogen atom of the quinoline ring and, in appropriately functionalized derivatives, other donor atoms like the oxygen of a methoxy (B1213986) or carboxylate group, act as coordination sites. This chelation results in the formation of stable five- or six-membered rings with the metal center, a phenomenon known as the chelate effect.
The formation of these metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of solvent can influence the final structure of the complex. For instance, solvothermal synthesis has been employed to produce two-dimensional coordination polymers with a deprotonated 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate ligand and copper(II) ions.
The ability of quinoline-based ligands to form complexes with a wide range of metal ions, including copper, iron, zinc, and rare-earth metals, underscores their versatility in coordination chemistry. nih.govnih.gov The resulting complexes can exhibit diverse geometries and coordination numbers, depending on the specific metal ion and the ligand's denticity.
Coordination Modes and Geometries
The this compound scaffold and its derivatives can adopt various coordination modes, leading to a rich diversity of complex geometries. In its simplest form, the quinoline nitrogen atom can act as a monodentate ligand. However, the presence of the 2-methoxyphenyl group allows for bidentate chelation, where the oxygen atom of the methoxy group coordinates to the metal center along with the quinoline nitrogen.
The introduction of additional functional groups can lead to more complex coordination behaviors. For example, a tridentate Schiff base anion derived from a related phenoxide structure has been shown to exhibit μ2-κ³O¹,N,O²:κO¹ bridging and κ³O¹,N,O² and κ²N,O¹ terminal coordination modes in rare-earth metal complexes. nih.gov This versatility allows for the construction of both mononuclear and polynuclear metal complexes.
The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the steric constraints imposed by the ligand(s). Octahedral, tetrahedral, and square planar geometries are commonly observed. For instance, single-crystal X-ray diffraction has revealed distinct differences in the coordination geometry of manganese(II) complexes with closely related quinoline-based tripodal ligands. nsf.gov In some cases, the flexibility of the ligand can lead to the formation of coordination polymers with extended one-, two-, or three-dimensional structures.
Influence of Substituents and Metal Cation Radius on Coordination Properties
The coordination properties of this compound-based ligands are significantly influenced by both the nature of the substituents on the ligand scaffold and the ionic radius of the metal cation.
Metal Cation Radius: The size of the metal cation is a critical factor in determining the coordination number and geometry of the resulting complex. Larger metal ions, such as those of the rare-earth elements, can accommodate a higher number of ligands, leading to higher coordination numbers. nih.gov A study on rare-earth complexes with a tridentate Schiff base ligand demonstrated that the coordination mode is dependent on steric congestion, which is in turn influenced by the ionic radii of the metal and the number of coordinated ligands. nih.govresearchgate.net For instance, Yb-O and Yb-N bond distances are systematically shorter than Y-O and Y-N distances in similar complexes, which is consistent with the smaller ionic radius of Yb³⁺ compared to Y³⁺. researchgate.net
Applications in Catalysis (General Ligand Role)
The unique structural and electronic properties of this compound-based ligands make them valuable components in the design of catalysts for a variety of organic transformations. nih.govmdpi.com The quinoline moiety can provide a robust and tunable platform for supporting catalytically active metal centers.
In catalysis, these ligands can play several key roles:
Steric and Electronic Tuning: By modifying the substituents on the quinoline and phenyl rings, the steric and electronic environment around the metal center can be precisely controlled. This allows for the optimization of catalyst activity and selectivity for a specific reaction.
Stabilization of the Metal Center: The chelating nature of these ligands can stabilize the metal center in various oxidation states, preventing catalyst deactivation through aggregation or decomposition.
Chiral Induction: By incorporating chiral elements into the ligand structure, it is possible to create asymmetric catalysts for enantioselective synthesis.
While specific catalytic applications of this compound itself are not extensively detailed in the provided context, the broader class of quinoline-based ligands is known to be effective in various catalytic processes. For example, quinoline-based ligands have been employed in palladium-catalyzed C-H activation and chlorination reactions. researchgate.net Furthermore, complexes of rare-earth metals with related Schiff base ligands have shown catalytic activity in the polymerization of acrylonitrile. nih.gov
Chemical Reactivity, Derivatization, and Functionalization
Electrophilic and Nucleophilic Substitution Patterns on the Quinoline (B57606) Ring
The quinoline ring system has a dual nature concerning substitution reactions. The benzene (B151609) ring (carbocycle) is relatively electron-rich and thus susceptible to electrophilic attack, while the pyridine (B92270) ring is electron-deficient, making it a target for nucleophiles.
Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the unsubstituted quinoline ring occurs preferentially on the carbocyclic ring, which is more electron-rich than the pyridine ring. The reaction favors positions 5 and 8, a preference explained by the stability of the resulting cationic intermediates (Wheland intermediates). Attack at these positions allows the positive charge to be delocalized over two rings without disrupting the aromatic sextet of the pyridine ring in all resonance structures quimicaorganica.org.
For 2-(2-methoxyphenyl)quinoline, the 2-aryl substituent acts as a deactivating group on the pyridine ring through its electron-withdrawing inductive effect, further favoring electrophilic attack on the benzenoid ring. Therefore, reactions such as nitration, halogenation, and sulfonation are expected to yield primarily 5- and 8-substituted products. The precise ratio of these isomers can be influenced by reaction conditions and the specific electrophile used.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This reactivity is significantly enhanced if a good leaving group, such as a halogen, is present at these positions quimicaorganica.org. In the case of this compound, the C2 position is already occupied. However, the C4 position remains a potential site for nucleophilic substitution, especially if a leaving group is introduced there.
Direct nucleophilic substitution of hydrogen (SNH) is also possible but typically requires harsh conditions or specific activating agents. For instance, reactions with organometallic reagents can lead to the addition of alkyl or aryl groups at the C2 position of the quinoline N-oxide, followed by deoxygenation to yield the 2-substituted quinoline researchgate.net.
Oxidation and Reduction Transformations
The quinoline scaffold can undergo both oxidation and reduction, targeting either the pyridine or benzene ring, depending on the reagents and conditions.
Alternatively, selective oxidation of side chains can be achieved. For example, a methyl group at the C2 position of quinoline can be oxidized to a carboxylic acid youtube.com. Furthermore, the entire tetrahydroquinoline system, often synthesized via the Povarov reaction, can be aromatized to the corresponding quinoline using oxidizing agents like manganese dioxide (MnO₂) nih.gov. This is a common final step in the synthesis of complex quinoline derivatives nih.gov.
Reduction: The pyridine ring of quinoline is more susceptible to reduction than the benzene ring. Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) in acidic media typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives nih.gov. This regioselectivity is due to the electron-deficient nature of the pyridine ring. Therefore, the reduction of this compound is expected to selectively reduce the nitrogen-containing ring, yielding 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline. More recent methods have employed photocatalytic approaches for the regiocontrolled reduction of quinolines nih.gov. A variety of reducing agents, including iron and sodium dithionite, have been used for the reductive cyclization of precursors to form 2-arylquinolines organic-chemistry.org.
| Transformation | Reagent/Condition | Product |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Pyridine-2,3-dicarboxylic acid |
| Oxidation | Manganese Dioxide (MnO₂) | Aromatization of tetrahydroquinolines |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 1,2,3,4-Tetrahydroquinoline |
| Reduction | Triethylsilane/TFA, UV light | 1,2,3,4-Tetrahydroquinoline |
Selective Functionalization and Derivatization Strategies
The this compound scaffold can be selectively functionalized to introduce a variety of chemical groups, enabling the synthesis of diverse derivatives for various applications, including medicinal chemistry and materials science.
The introduction of a carbonyl chloride group is a valuable transformation as it provides a reactive handle for further derivatization, such as amidation or esterification. This is typically achieved from a carboxylic acid precursor.
The synthesis of this compound-4-carboxylic acid has been reported frontiersin.org. This is often accomplished through a multicomponent reaction, such as the Doebner reaction, which involves an aniline (B41778), an aldehyde (e.g., 2-methoxybenzaldehyde), and pyruvic acid nih.govnih.govresearchgate.net.
Once the carboxylic acid is obtained, it can be converted to the corresponding acyl chloride (carbonyl chloride) using standard chlorinating agents. Thionyl chloride (SOCl₂) is commonly used for this purpose, often in an inert solvent. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by a chloride ion libretexts.org. Phosgene and oxalyl chloride are other effective reagents for this transformation google.com.
Reaction Scheme: Carboxylic Acid to Carbonyl Chloride
This compound-4-carboxylic acid + SOCl₂ → this compound-4-carbonyl chloride + SO₂ + HCl
Hydrazides and hydrazones are important derivatives in medicinal chemistry and can serve as probes in metabolomic studies. Their synthesis typically starts from a carboxylic acid or its ester derivative.
Hydrazide Formation: The carboxylic acid group of this compound-4-carboxylic acid can be converted into an ester (e.g., methyl or ethyl ester) through Fischer esterification. The resulting ester can then be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding hydrazide, This compound-4-carbohydrazide (B2857657) nih.govgoogle.com. This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester researchgate.netnih.gov.
Hydrazone Formation: The newly formed hydrazide is a potent nucleophile and can readily react with various aldehydes and ketones to form hydrazones nih.govepstem.net. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. This strategy allows for the synthesis of a wide array of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones, which have been evaluated for their biological activities nih.gov.
| Starting Material | Reagent(s) | Product |
| 2-Arylquinoline-4-carboxylic acid ester | Hydrazine hydrate | 2-Arylquinoline-4-carbohydrazide |
| 2-Arylquinoline-4-carbohydrazide | Aldehyde or Ketone | 2-Arylquinoline-4-carboxylic acid hydrazone |
Alkylation: Direct C-H alkylation of quinolines can be achieved through various methods. For instance, Rh(I)-catalyzed reactions can introduce alkyl groups ortho to the nitrogen atom, although this requires a substituent at that position to facilitate the reaction via an N-heterocyclic carbene intermediate nih.gov. Metal-free methods using arylboronic acids as catalysts can achieve the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines organic-chemistry.org. Furthermore, visible-light-induced methods have been developed for the alkylation of quinolines using air as a green oxidant nih.gov. The C2-position of quinoline N-oxides can be selectively alkylated under metal-free conditions rsc.org.
Acylation: Acylation introduces an acyl group (R-C=O) onto the quinoline ring. This can be accomplished through Friedel-Crafts acylation, which would be expected to occur on the benzenoid ring at positions 5 and 8. More direct methods include oxidative cross-dehydrogenative coupling reactions, which allow for the acylation of quinolines with arylmethanols under transition-metal-free conditions organic-chemistry.org. Electrochemical methods have also been developed for the C-H acylation of quinolines using alcohols as the acyl source chemistryviews.org. One-pot sequences involving acylamination and acylation in polyphosphoric acid have also been used to synthesize 2-arylquinolines researchgate.net.
Mechanistic Insights from Biological Interactions
DNA Interaction Studies (e.g., Intercalation Mechanisms, Disruption of Replication)
While direct studies on the DNA interaction of 2-(2-methoxyphenyl)quinoline are not extensively documented, the broader class of quinoline (B57606) derivatives has been a subject of interest as DNA intercalating agents nih.gov. DNA intercalation is a mechanism where a molecule inserts itself between the base pairs of the DNA double helix. This insertion can lead to a distortion of the DNA structure, which in turn can interfere with DNA replication and transcription, ultimately leading to cellular apoptosis nih.gov.
The planar aromatic structure of the quinoline ring is a key feature that could facilitate its insertion into the DNA helix. The process of intercalation typically involves the stacking of the planar molecule between the DNA base pairs, leading to a disruption of the normal helical structure. This can result in an unwinding of the DNA at the site of intercalation and an increase in the separation between adjacent base pairs. Such structural changes can impede the progression of DNA polymerase and RNA polymerase along the DNA strand, thereby disrupting replication and transcription.
Although specific experimental data for this compound is not available, the general mechanism for quinoline derivatives suggests a potential for this compound to act as a DNA intercalator. Further biophysical studies, such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, would be necessary to confirm and characterize the binding mode of this compound with DNA.
Enzyme Inhibition Studies
Enzyme inhibition is a significant mechanism through which many therapeutic agents exert their effects. For this compound and its analogs, research has pointed towards the inhibition of several key enzymes as a potential mode of action.
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes such as DNA replication, transcription, and chromosome segregation. They are well-established targets for anticancer drugs nih.govnih.gov. Quinoline derivatives have been investigated as topoisomerase inhibitors nih.govnih.gov. These inhibitors can act by stabilizing the transient DNA-topoisomerase cleavage complex, which leads to DNA strand breaks and subsequent cell death.
While there is no direct evidence for this compound as a topoisomerase inhibitor, studies on structurally related compounds provide a basis for this potential mechanism. For instance, certain pyrazolo[4,3-f]quinoline derivatives have shown inhibitory activity against topoisomerase I/IIα nih.gov. The proposed mechanism involves the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks.
Table 1: Topoisomerase Inhibition by Quinoline Derivatives
| Compound Class | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Inhibition of enzyme activity | nih.gov |
| 9-Anilinothiazolo[5,4-b]quinolines | Topoisomerase II | Inhibition of kDNA decatenation | nih.gov |
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes mdpi.com. Several studies have explored quinoline derivatives as inhibitors of α-glucosidase mdpi.com.
The mechanism of inhibition can be competitive, non-competitive, or mixed-type. A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. A non-competitive inhibitor binds to a different site on the enzyme, causing a conformational change that reduces its activity. A mixed-type inhibitor can bind to both the enzyme and the enzyme-substrate complex. Kinetic studies, such as Lineweaver-Burk plots, are used to determine the mode of inhibition mdpi.com. For some quinoline- and isoindoline-integrated polycyclic compounds, a reversible and competitive inhibition mechanism against α-glycosidase has been observed mdpi.com.
Table 2: Alpha-Glucosidase Inhibition by Heterocyclic Compounds
| Compound Class | Inhibition Mechanism | Key Findings | Reference |
|---|---|---|---|
| Quinoline-isoindoline polycyclics | Reversible, Competitive | Effective inhibition of α-glycosidase | mdpi.com |
| Thieno[2,3-b]quinoline-acetamides | Competitive | Significant α-glucosidase inhibition | researchgate.net |
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it an important therapeutic target. EGFR tyrosine kinase inhibitors (EGFR-TKIs) block the signaling pathway that leads to cell growth and division nih.govnih.govrsc.org.
The quinoline and quinazoline (B50416) scaffolds are present in many approved EGFR-TKIs nih.govnih.gov. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. While direct inhibition of EGFR-TK by this compound has not been reported, the structural similarity to known inhibitors suggests it could be a potential mechanism of action. For example, novel quinoline-based derivatives have been designed and evaluated as EGFR/HER-2 dual-target inhibitors, showing significant antiproliferative action rsc.org.
Table 3: EGFR-TK Inhibition by Quinoline and Quinazolinone Derivatives
| Compound Series | Target(s) | Potency (IC50) | Reference |
|---|---|---|---|
| Quinoline-based derivatives | EGFR/HER-2 | 71 nM (EGFR), 31 nM (HER-2) for compound 5a | rsc.org |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 nM | nih.gov |
| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one | VEGFR2, EGFR | 98.1 nM (VEGFR2), 106 nM (EGFR) for compound 6 | mdpi.com |
Cellular Pathway Modulation
The biological effects of a compound are often the result of its ability to modulate complex cellular pathways. Investigations into the cellular effects of compounds related to this compound have revealed their potential to interfere with the cell cycle.
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. The G1 phase is a critical checkpoint where the cell commits to division. Blocking the cell cycle at the G1 phase can prevent cell proliferation and induce apoptosis.
Studies on related compounds have shown that they can induce cell cycle arrest. For instance, a novel synthetic 2-(3-methoxyphenyl)-6,7-methylenedioxoquinolin-4-one was found to arrest the cell cycle at the G2/M phase in human bladder cancer cells. However, other studies on different heterocyclic compounds have demonstrated G1 phase arrest. For example, certain 2,3-arylpyridylindole derivatives have been shown to induce G0/G1 cell cycle arrest at lower concentrations nih.gov. This arrest is often mediated by the upregulation of cell cycle inhibitors like p21 and the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins. While there is no direct evidence of this compound causing G1 phase blocking, the ability of structurally similar molecules to halt the cell cycle suggests this as a plausible mechanism of action that warrants further investigation.
Apoptosis Induction Pathways
Research into the biological activities of 2-phenylquinoline (B181262) derivatives and related heterocyclic compounds indicates a significant capacity to induce programmed cell death, or apoptosis, in cancer cells. While direct studies on this compound are limited, the mechanisms elucidated for structurally similar compounds provide a strong inferential basis for its pro-apoptotic action. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.
This pathway is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's fate. Studies on phenylquinazoline derivatives, which share a similar quinoline core structure, have shown they can induce apoptosis by down-regulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov This disruption of the protective Bcl-2 family members allows for the activation of pro-apoptotic proteins.
Furthermore, investigations into novel quinazolin-4-one derivatives demonstrated that their pro-apoptotic effect is associated with the upregulation of Bax, a key pro-apoptotic protein. mdpi.com The activation and upregulation of proteins like Bax lead to mitochondrial outer membrane permeabilization (MOMP). This event is a crucial point of no return in the apoptotic cascade, resulting in the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov
Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which subsequently activates caspase-9, an initiator caspase. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3 and caspase-7. mdpi.com These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. tuni.fi
A study on 2-phenylquinoline-4-carboxylic acid derivatives confirmed their ability to promote apoptosis in a dose-dependent manner in K562 leukemia cells, underscoring the importance of this mechanism for the anticancer effects of the 2-phenylquinoline scaffold. nih.gov Another novel quinoline derivative, DFIQ, was also found to induce the cleavage of apoptotic proteins and disrupt the management of reactive oxygen species (ROS), leading to an accumulation of superoxide (B77818) radicals that can further trigger apoptosis. researchgate.net
Table 1: Effects of Quinoline and Related Derivatives on Apoptotic Markers This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Derivative Example | Cell Line | Key Apoptotic Events Observed | Reference |
|---|---|---|---|---|
| 2-Phenylquinoline | D28 (a 2-phenylquinoline-4-carboxylic acid derivative) | K562 | Dose-dependent increase in apoptotic cell population. | nih.gov |
| Phenylquinazoline | SMS-IV-20 / SMS-IV-40 | MCF-7 | Down-regulation of Bcl-2 and Bcl-xL; release of mitochondrial Cytochrome c. | nih.gov |
| Quinazolin-4-one | Compound 5d | HepG2 | Upregulation of Caspase-3, Caspase-9, and Bax; down-regulation of Bcl-2. | mdpi.com |
Ligand-Receptor Binding and Modulation Studies
Glucocorticoid Receptor Binding
The quinoline scaffold has been identified as a viable structure for developing non-steroidal ligands that can selectively bind to and modulate the human glucocorticoid receptor (GR). The GR is a ligand-dependent transcription factor that plays a crucial role in regulating inflammation, metabolism, and stress responses. frontiersin.org While specific binding data for this compound is not prominently available, research on other quinoline derivatives demonstrates their potential as GR agonists.
A novel class of functional ligands for the GR has been described where the quinoline moiety forms a key part of a tetracyclic core. nih.gov These compounds have been shown to possess a high binding affinity for the GR, with dissociation constants (Ki) in the low nanomolar range (2.4-9.3 nM). nih.gov Their functional activity in reporter gene assays was found to be comparable to that of the classic steroidal glucocorticoid, prednisolone. nih.gov This indicates that the quinoline structure can effectively mimic the interaction of endogenous or synthetic steroids within the ligand-binding pocket of the GR. mdpi.com
Further research has shown that the quinoline moiety can be used to confer selectivity for the GR over other steroid receptors. drugbank.com By replacing the methylbenzoxazine group of a known GR agonist with a quinoline structure, researchers were able to create a GR-selective compound. drugbank.com This highlights the importance of the quinoline scaffold in achieving receptor specificity, which is a critical goal in drug design to minimize off-target effects. The ability of these quinoline-based compounds to act as potent GR agonists was confirmed in whole-cell assays and in rodent models of asthma. nih.gov
P-glycoprotein Inhibition Mechanisms
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide array of xenobiotics, including many anticancer drugs, out of cells. tg.org.au Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), which limits the efficacy of chemotherapy. patsnap.com Quinoline derivatives have emerged as a promising class of P-gp inhibitors capable of reversing this resistance.
The primary mechanism by which these compounds inhibit P-gp is through direct interaction with the transporter, blocking its efflux function. nih.gov This inhibition can be competitive, where the quinoline derivative competes with the anticancer drug for the same binding site on P-gp, or non-competitive, where it binds to an allosteric site, inducing a conformational change that impairs transport activity. patsnap.commdpi.com By blocking the pump, the intracellular concentration of co-administered chemotherapeutic agents is increased, restoring their cytotoxic efficacy in resistant cells. tg.org.au
Several studies have demonstrated the potential of quinoline-based compounds as MDR reversers. For example, a series of novel quinoline derivatives were synthesized and shown to effectively inhibit P-gp with high efficiency and low toxicity, both in vitro and in vivo. This research underscores the potential of these compounds to be used in combination with standard chemotherapy to treat MDR cancers.
Table 2: P-glycoprotein Inhibition by Quinoline Derivatives This table is interactive and can be sorted by clicking on the headers.
| Mechanism of Inhibition | Key Outcome | Implication for Cancer Therapy |
|---|---|---|
| Competitive or Non-competitive binding to P-gp | Blocks the efflux of co-administered chemotherapeutic drugs. | Increases intracellular drug accumulation in resistant cancer cells. |
| Interference with ATP hydrolysis | May disrupt the energy source required for P-gp's pumping action. | Reduces the overall transport capacity of P-gp. |
Structure-Activity Relationship (SAR) Studies for Biological Activity
The biological activity of quinoline derivatives is highly dependent on their chemical structure, and SAR studies provide crucial insights into how different substituents and their positions on the quinoline scaffold influence efficacy. dntb.gov.ua For 2-phenylquinoline derivatives like this compound, the key structural components for SAR analysis are the quinoline core itself, the phenyl ring at the 2-position, and the substituents on both rings.
The 2-phenylquinoline scaffold is recognized as a "privileged structure" that can be modified to target various biological entities. arabjchem.org The substitution pattern on the quinoline nucleus is critical. For instance, the presence of methoxy (B1213986) groups on the quinoline ring has been shown to be important for tuning antiviral activity. arabjchem.org Specifically, SAR studies of some quinoline derivatives indicated that a 6,7-dimethoxyquinoline (B1600373) scaffold was more favorable for anticancer activity than a 6,7-dihydroxyquinoline structure. arabjchem.org
The nature and position of substituents on the 2-phenyl ring are also determinants of activity. In the case of this compound, the methoxy (-OCH3) group is at the ortho- (or 2-) position of the phenyl ring. The electronic and steric properties of this group can significantly impact how the molecule interacts with its biological target. For example, in a study of camptothecin (B557342) analogues, the incorporation of a 2-methoxyphenyl group at a specific position was found to contribute to the molecule's bioactivity. mdpi.com In other quinoline-based compounds, the position of the methoxy group on an attached phenyl ring has been shown to be crucial; for instance, a 4-methoxy substitution was found to be optimal for P2X7 receptor antagonism.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes
While classical methods like the Friedländer annulation and Doebner-von Miller reaction are effective for synthesizing the quinoline (B57606) core, future research is trending towards more sophisticated and efficient strategies. The exploration of novel synthetic routes aims to improve yields, reduce environmental impact, enhance substrate scope, and allow for late-stage functionalization, which is critical for creating diverse molecular libraries for screening.
Key areas for future synthetic exploration include:
Transition Metal-Catalyzed C-H Activation: Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds. mdpi.com Future work could target the development of catalytic systems (e.g., using rhodium, ruthenium, or palladium) to directly couple pre-functionalized phenyl rings with quinoline precursors or to modify the existing 2-(2-Methoxyphenyl)quinoline scaffold at specific positions. This approach avoids the need for pre-activated starting materials, making the synthesis more atom-economical. mdpi.com
Photocatalytic and Electrosynthetic Methods: Visible-light photocatalysis and electrosynthesis represent green and powerful alternatives to traditional thermal methods. mdpi.com Research into light-mediated cyclization reactions to form the quinoline ring or to forge the C-C bond between the phenyl and quinoline moieties could lead to milder reaction conditions and unique reactivity patterns not accessible through conventional means. hilarispublisher.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. mdpi.com Designing a one-pot synthesis for this compound and its derivatives from simple, readily available starting materials would significantly streamline its production and facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control over traditional batch processes. Adapting known quinoline syntheses to flow chemistry setups could enable the safer handling of hazardous reagents and intermediates, as well as provide a platform for high-throughput optimization and manufacturing.
Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis
| Methodology | Key Advantages | Potential for this compound |
|---|---|---|
| C-H Activation | High atom economy, direct functionalization, novel bond formations. mdpi.com | Direct coupling of quinoline with anisole, late-stage modification of the scaffold. |
| Photocatalysis | Mild reaction conditions, unique reactivity, sustainable energy source. mdpi.comhilarispublisher.com | Green synthesis pathways, radical-mediated cyclizations. |
| Multicomponent Reactions | High efficiency, molecular diversity, operational simplicity. mdpi.com | Rapid, one-pot synthesis from simple precursors. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Automated and scalable production for industrial or screening purposes. |
Advanced Computational Modeling for Property Prediction
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms, thereby guiding experimental efforts. For this compound, advanced computational modeling can accelerate the discovery of new applications and provide fundamental insights into its behavior.
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can correlate the structural features of this compound derivatives with their biological activities. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models for activities such as enzyme inhibition or receptor binding, guiding the design of more potent analogues. researchgate.net
Molecular Docking and Dynamics: To explore potential pharmaceutical applications, molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of biological targets like enzymes or receptors. chemmethod.com Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing a more dynamic picture of the binding event. This approach has been used to evaluate other quinoline derivatives as potential inhibitors for targets like the SARS-CoV-2 main protease. chemmethod.com
Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting electronic properties, spectroscopic characteristics, and reaction energetics. acs.orgacs.org Future studies could use DFT to:
Predict the absorption and emission spectra of novel derivatives for applications in optical materials.
Calculate the energies of frontier molecular orbitals (HOMO/LUMO) to assess the compound's potential in organic electronics.
Elucidate the mechanisms of proposed synthetic reactions to optimize conditions and predict outcomes. acs.orgacs.org
Machine Learning (ML) and AI: Integrating machine learning with chemical data can revolutionize materials and drug discovery. ML models trained on large datasets of known compounds could predict various properties of new this compound derivatives, including solubility, toxicity, and synthetic accessibility, significantly accelerating the research and development cycle. hilarispublisher.com
Development of Multifunctional Materials
The rigid, aromatic structure and photophysical properties of the quinoline core make it an excellent building block for advanced functional materials. Future research will likely focus on integrating this compound into larger systems to create materials with multiple, often synergistic, functionalities.
Emerging areas for materials development include:
Organic Light-Emitting Diodes (OLEDs): Quinoxaline and quinoline derivatives are known for their applications in OLEDs. rsc.org By incorporating this compound as a donor or acceptor unit within a larger D-A (donor-acceptor) or D-A-D molecular architecture, it may be possible to develop new emitters or host materials for high-efficiency fluorescent or phosphorescent OLEDs. rsc.org
Chemosensors: The fluorescence of the quinoline moiety can be sensitive to its local environment. This property can be harnessed to develop chemosensors. Future work could involve designing polymers or molecular assemblies containing the this compound unit that exhibit a change in fluorescence (e.g., quenching or enhancement) upon binding to specific analytes, such as metal ions or pollutants.
Mechanochromic Materials: These are materials that change their luminescent properties in response to mechanical stimuli like grinding or pressure. Research into the solid-state packing of this compound and its derivatives could lead to the discovery of new materials with mechanochromic luminescence, which have applications in pressure sensing and security inks. rsc.org
Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the this compound scaffold, it may be possible to create novel liquid crystalline materials. The inherent anisotropy and potential for π-π stacking in the quinoline core could lead to materials with interesting phase behaviors and applications in display technologies.
Investigation of New Mechanistic Pathways in Catalysis and Biological Systems
Understanding the fundamental mechanisms by which this compound interacts within chemical and biological systems is crucial for unlocking its full potential. Future research should aim to move beyond identifying its properties to explaining how it achieves its effects.
In Catalysis:
Ligand Development: The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy (B1213986) group make this compound a potential bidentate ligand for transition metals. Future studies could explore its use in developing novel catalysts for organic transformations, such as cross-coupling reactions or asymmetric synthesis. The steric and electronic properties conferred by the methoxyphenyl group could lead to unique selectivity and reactivity in catalytic cycles.
In Biological Systems:
Enzyme Inhibition: Many quinoline-based compounds exert their biological effects by inhibiting enzymes. researchgate.netnih.gov Future investigations could use techniques like X-ray crystallography and kinetic assays to determine the precise mechanism by which this compound or its derivatives inhibit specific enzymes, such as topoisomerases or kinases, which are common targets in cancer therapy. researchgate.net
Receptor Modulation: Quinolines are known to interact with various receptors in the central nervous system. mdpi.com Mechanistic studies could explore whether this compound acts as an agonist or antagonist at receptors like NMDA or PPARs, potentially revealing new therapeutic avenues for neurological or metabolic disorders. mdpi.comnih.gov
Anti-inflammatory Pathways: Given that some quinoline hybrids act as dual inhibitors of enzymes like COX-2 and 15-LOX, future research could investigate if this compound can modulate inflammatory pathways. nih.gov This would involve studying its effect on the production of inflammatory mediators like interleukins and TNF-α in cellular models. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-Methoxyphenyl)quinoline, and how do reaction conditions influence yield?
- Methodology : A copper-catalyzed approach using 2-aminobenzyl alcohol and 2'-methoxyacetophenone with DMSO as an oxidant at room temperature yields this compound as a colorless oil. Key steps include ligand selection (e.g., 1,10-phenanthroline) and solvent optimization (e.g., dichloroethane). Characterization via NMR and NMR confirms regioselectivity and purity .
- Analytical Tools : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and isolating intermediates.
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (, , and 2D techniques) resolves substituent positions on the quinoline core. X-ray crystallography is recommended for absolute configuration determination, especially when synthesizing enantiomerically pure derivatives .
- Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., 2-(4-methoxyphenyl)quinoline) to identify shifts caused by the ortho-methoxy group .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) at concentrations of 1–100 μM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Include positive controls like cisplatin .
Advanced Research Questions
Q. How can conflicting data on quinoline derivative reactivity be resolved during functionalization?
- Case Study : Discrepancies in regioselective halogenation (e.g., bromination at C3 vs. C4) may arise from solvent polarity or catalyst choice. Computational modeling (DFT) predicts electrophilic attack sites, while experimental validation via kinetic studies under varying conditions (e.g., acetonitrile vs. DMF) clarifies mechanistic pathways .
- Data Triangulation : Combine HPLC purity analysis, NMR kinetics, and theoretical calculations to reconcile contradictions .
Q. What strategies enhance the bioavailability of this compound for in vivo studies?
- Approach :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the quinoline C4 position to improve solubility .
- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to bypass rapid hepatic clearance. Validate via pharmacokinetic profiling in rodent models .
Q. How does the ortho-methoxy substituent influence binding to biological targets compared to para-substituted analogs?
- Mechanistic Insight : Molecular docking simulations (e.g., AutoDock Vina) reveal steric and electronic effects. The ortho-methoxy group in this compound may hinder binding to cytochrome P450 enzymes but enhance interactions with DNA gyrase compared to para-substituted derivatives .
- Experimental Validation : Surface plasmon resonance (SPR) assays quantify binding affinities to recombinant proteins .
Q. What advanced analytical techniques are required to characterize degradation products under oxidative stress?
- Protocol :
- Forced Degradation : Expose the compound to HO/UV light and analyze via LC-QTOF-MS to identify quinoline N-oxide and demethylated byproducts .
- Stability Studies : Accelerated stability testing (40°C/75% RH) over 12 weeks, with periodic sampling for HPLC-UV analysis .
Key Recommendations for Researchers
- Synthesis : Prioritize copper-catalyzed methods for scalability and room-temperature efficiency .
- Characterization : Use X-ray crystallography to resolve ambiguities in substituent orientation .
- Biological Testing : Include ortho/para-substituted analogs in SAR studies to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
